molecular formula C16H16O4S B5200135 2-(4-ethoxyphenyl)-2-oxoethyl 2-thienylacetate

2-(4-ethoxyphenyl)-2-oxoethyl 2-thienylacetate

Cat. No.: B5200135
M. Wt: 304.4 g/mol
InChI Key: WSAFRWVRNSHPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethoxyphenyl)-2-oxoethyl 2-thienylacetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ETAA and is a derivative of thienylacetate. ETAA has a molecular formula of C17H16O4S and a molecular weight of 316.37 g/mol.

Mechanism of Action

The exact mechanism of action of ETAA is not fully understood. However, studies have shown that ETAA induces apoptosis in cancer cells by activating the caspase pathway. ETAA also inhibits cell proliferation by blocking the cell cycle at the G2/M phase.
Biochemical and Physiological Effects:
ETAA has been shown to have both biochemical and physiological effects. Biochemically, ETAA inhibits the activity of enzymes such as topoisomerase II and induces the production of reactive oxygen species (ROS). Physiologically, ETAA has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

ETAA has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for use in experiments. ETAA's unique structure and properties make it an ideal candidate for drug design and material science. However, there are also limitations to using ETAA in lab experiments. ETAA's mechanism of action is not fully understood, and its potential side effects are not yet known.

Future Directions

There are several future directions for research on ETAA. One direction is to study its potential as an anticancer agent further. Studies could focus on optimizing the structure of ETAA to improve its efficacy and reduce potential side effects. Another direction is to study its potential as a scaffold for the development of new drugs. ETAA's unique structure and properties make it an ideal candidate for drug design. Finally, future research could focus on using ETAA as a building block for the synthesis of new materials. ETAA's unique structure and properties could lead to the development of new materials with unique properties and applications.

Synthesis Methods

ETAA can be synthesized using various methods, including the Knoevenagel condensation reaction. This reaction involves the reaction of 2-thiopheneacetic acid with 4-ethoxybenzaldehyde in the presence of a base catalyst such as piperidine. The resulting product is ETAA, which can be purified using column chromatography.

Scientific Research Applications

ETAA has potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, ETAA has been studied for its potential as an anticancer agent. Studies have shown that ETAA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug discovery, ETAA has been studied for its potential as a scaffold for the development of new drugs. ETAA's unique structure and properties make it an ideal candidate for drug design. In material science, ETAA has been studied for its potential as a building block for the synthesis of new materials.

Properties

IUPAC Name

[2-(4-ethoxyphenyl)-2-oxoethyl] 2-thiophen-2-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4S/c1-2-19-13-7-5-12(6-8-13)15(17)11-20-16(18)10-14-4-3-9-21-14/h3-9H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAFRWVRNSHPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)COC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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